molecular formula C20H25N3O2 B2883466 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 630116-01-7

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2883466
CAS No.: 630116-01-7
M. Wt: 339.439
InChI Key: FENSXJYDPMBEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide typically involves the reaction of 2-methoxyphenylpiperazine with 3-methylphenylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles and are targets for endogenous neurotransmitters like noradrenaline and epinephrine. By binding to these receptors, 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide can modulate physiological responses such as vasoconstriction and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide is unique due to its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and safety over other similar compounds .

Biological Activity

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide, also known by its CAS number 1251707-12-6, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is primarily recognized for its interaction with alpha1-adrenergic receptors, which play crucial roles in various physiological processes, including smooth muscle contraction and neurotransmitter release.

  • Molecular Formula : C20H25N3O2
  • Molecular Weight : 339.44 g/mol
  • CAS Number : 1251707-12-6

The biological activity of this compound is largely attributed to its ability to act as an antagonist at alpha1-adrenergic receptors. By binding to these receptors, it can modulate physiological responses such as vasoconstriction and neurotransmitter release, making it a potential candidate for treating conditions like hypertension and benign prostatic hyperplasia .

1. Adrenergic Receptor Interaction

Research indicates that this compound exhibits selective binding affinity for alpha1-adrenergic receptors. This interaction can lead to:

  • Vasodilation : By inhibiting alpha1 receptor-mediated vasoconstriction, the compound may lower blood pressure.
  • Smooth Muscle Relaxation : Its action on smooth muscle tissues could provide therapeutic benefits in urological disorders.

3. Neurotransmitter Modulation

The compound's ability to influence neurotransmitter systems may position it as a candidate for treating neurological disorders. Its structural similarity to known psychoactive agents raises the possibility of effects on serotonin and dopamine pathways, warranting further investigation into its psychopharmacological properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Alpha1-Receptor AntagonismModulates vasoconstriction and smooth muscle contraction
AnticonvulsantPotential activity based on structural analogs
Neurotransmitter ModulationPossible effects on serotonin/dopamine pathways

Research Insights

A study highlighted the potential of piperazine derivatives in treating cardiovascular diseases by targeting adrenergic receptors. The findings suggest that modifications in the piperazine structure can enhance receptor selectivity and reduce side effects associated with non-selective adrenergic antagonists .

Synthesis and Production

The synthesis of this compound typically involves reacting 2-methoxyphenylpiperazine with 3-methylphenylacetyl chloride under basic conditions (e.g., using triethylamine). This method ensures high yields and purity, which are critical for subsequent biological evaluations.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16-6-5-7-17(14-16)21-20(24)15-22-10-12-23(13-11-22)18-8-3-4-9-19(18)25-2/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENSXJYDPMBEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(2-methoxyphenyl)piperazine, (Aldrich, 1.50 g, 7.80 mmol) and N,N-diisopropylethylamine (2.0 mL) in toluene (30 mL) were treated with the product from Example 1A (1.12 g, 4.90 mmol) and heated at 60° C. for 18 hours. The mixture was allowed to cool to room temperature, transferred to a separatory funnel and washed with saturated aqueous sodium bicarbonate. The organic phase was dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (elution with 85% hexanes:ethyl acetate then 50% hexanes:ethyl acetate) to provide 1.39 g (83% yield) of the title compound as a yellow oil. 1H NMR (300 MHz, DMSO-d6) δ 2.28 (s, 3H), 2.67 (m, 4H), 3.03 (m, 4H), 3.17 (s, 2H), 3.77 (s, 3H), 6.89 (m, 5H), 7.18 (dd, 1H, J=7.8, 7.8 Hz), 7.44 (m, 2H), 9.64 (br s, 1H); MS (DCI/NH3) m/e 340 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.